molecular formula C6H10FN B8185552 4-Fluorocyclohex-3-enaMine

4-Fluorocyclohex-3-enaMine

Cat. No.: B8185552
M. Wt: 115.15 g/mol
InChI Key: DSKBVQHZGZRDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorocyclohex-3-enaMine is an organic compound with the molecular formula C6H10FN It is a fluorinated derivative of cyclohexenamine, characterized by the presence of a fluorine atom at the fourth position of the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing 4-Fluorocyclohex-3-enaMine involves the condensation of a cyclohexanone derivative with a secondary amine, followed by fluorination. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale autoclaves are often employed to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorocyclohex-3-enaMine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Fluorocyclohex-3-enaMine involves its interaction with various molecular targets. The compound’s nucleophilicity allows it to participate in reactions with electrophiles, forming stable adducts. In biological systems, it may interact with enzymes and receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Uniqueness: 4-Fluorocyclohex-3-enaMine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This fluorination enhances the compound’s stability and reactivity, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

4-fluorocyclohex-3-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN/c7-5-1-3-6(8)4-2-5/h1,6H,2-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKBVQHZGZRDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.